2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound that features a pyrrole ring substituted with two methyl groups, a phenyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride . Another approach includes the use of proline-catalyzed reactions, copper oxides, and oxones, which have been shown to be effective in producing pyrrole derivatives under mild reaction conditions with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron (III) chloride.
Major Products
Oxidation: 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2,4-dimethyl-5-phenyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the phenyl group, resulting in different chemical and biological properties.
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Substitution pattern differs, affecting reactivity and applications.
3,5-dimethyl-2-formyl-1H-pyrrole: Similar structure but with different substitution positions.
Uniqueness
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
2731008-53-8 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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